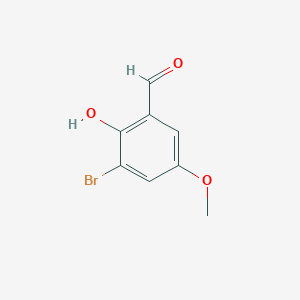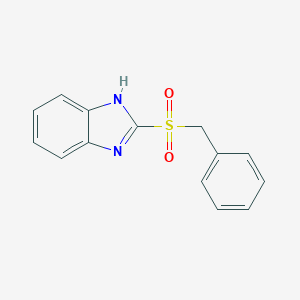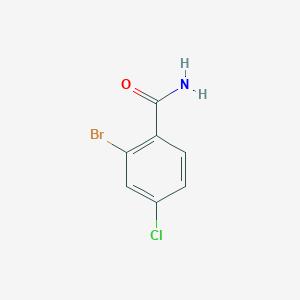
3-Bromo-2-hydroxy-5-methoxybenzaldehyde
Overview
Description
3-Bromo-2-hydroxy-5-methoxybenzaldehyde is a chemical compound with the molecular formula C8H7BrO3 . It has a molecular weight of 231.04 . This compound is also known by its synonym, 5-Bromo-3-methoxysalicylaldehyde .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde consists of a benzene ring substituted with a bromine atom, a hydroxyl group, a methoxy group, and a formyl group . The compound has a density of 1.7±0.1 g/cm3 .Chemical Reactions Analysis
3-Bromo-2-hydroxy-5-methoxybenzaldehyde can participate in various chemical reactions. For instance, it can be used in the synthesis of ailanthoidol via Stille coupling . It can also be used to synthesize 6-bromo-8-methoxy-3-(methoxycarbonyl)-2H-chromen-2-one .Physical And Chemical Properties Analysis
3-Bromo-2-hydroxy-5-methoxybenzaldehyde is a solid with a melting point of 125-127 °C . It has a boiling point of 272.9±35.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 53.2±3.0 kJ/mol . Its flash point is 118.9±25.9 °C .Scientific Research Applications
Synthesis and Antioxidant Activity
One of the significant applications of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde is in the synthesis of chalcone derivatives. This compound is synthesized from vanillin through a process involving bromination. The synthesized benzaldehydes and chalcone derivatives have been tested for their antioxidant activities, showing varying degrees of effectiveness (Rijal, Haryadi, & Anwar, 2022).
Crystal Structures and Anticancer Potential
This compound has been used in the synthesis of various molecular structures, including thiosemicarbazones. These molecules exhibit different conformations and have been studied for their potential in inhibiting the growth of human myeloid leukemia HL60 cells (Chumakov et al., 2014).
Analytical Applications
In analytical chemistry, derivatives of 3-Bromo-2-hydroxy-5-methoxybenzaldehyde have been employed in the spectrophotometric determination of copper in various samples. This demonstrates the compound's utility in analytical methods for metal ion detection (Devireddy, Saritha, & Reddy, 2014).
Chemical Reactions and Transformations
This benzaldehyde derivative also plays a role in unexpected chemical reactions, such as the bromination of 3-hydroxybenzaldehyde, leading to the formation of different brominated compounds. These findings are significant for understanding and predicting the outcomes of bromination reactions in synthetic chemistry (Otterlo et al., 2004).
Synthesis of Complex Molecules
Additionally, 3-Bromo-2-hydroxy-5-methoxybenzaldehyde is utilized in the synthesis of complex molecules, such as those with potential carcinogenic properties. This showcases the compound's relevance in the synthesis of biologically significant molecules (Kumar, 1997).
Safety and Hazards
This compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .
properties
IUPAC Name |
3-bromo-2-hydroxy-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-6-2-5(4-10)8(11)7(9)3-6/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLKYCQDKAAGGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352843 | |
| Record name | 3-bromo-2-hydroxy-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-hydroxy-5-methoxybenzaldehyde | |
CAS RN |
50343-02-7 | |
| Record name | 3-bromo-2-hydroxy-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-hydroxy-5-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188400.png)
![[2,2'-Bithiophene]-5,5'-dicarboxaldehyde](/img/structure/B188401.png)
![3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one](/img/structure/B188403.png)
![1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid](/img/structure/B188404.png)









